molecular formula C6H9N3O B13837420 2-Amino-5-ethylidene-1-methylimidazol-4-one

2-Amino-5-ethylidene-1-methylimidazol-4-one

Cat. No.: B13837420
M. Wt: 139.16 g/mol
InChI Key: JUTDDJCFVLZDOW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethylidene-1-methylimidazol-4-one typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethylidene-1-methylimidazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring.

    Substitution: Substitution reactions can occur at different positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Molecular oxygen or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-Amino-5-ethylidene-1-methylimidazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylidene-1-methylimidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-5-ethylidene-1-methylimidazol-4-one can be compared with other similar compounds, such as:

    Imidazol-2-ones: Differ in the placement of the carbonyl group.

    Other Imidazol-4-ones: Vary in the substitution patterns on the imidazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-5-ethylidene-1-methylimidazol-4-one

InChI

InChI=1S/C6H9N3O/c1-3-4-5(10)8-6(7)9(4)2/h3H,1-2H3,(H2,7,8,10)

InChI Key

JUTDDJCFVLZDOW-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(=O)N=C(N1C)N

Origin of Product

United States

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